In Vivo Anti-inflammatory & Antinociceptive Efficacy in TMJ Model
In a rat model of zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception, dihydroobovatin ([4″,5″] dihydro-obovatin) demonstrated significant in vivo anti-inflammatory and antinociceptive effects [1]. At a dose of 1.0 mg/kg, dihydroobovatin increased the nociceptive threshold and reduced total cell count in synovial lavage compared to the zymosan control group [1]. Notably, the study also tested three other structurally-defined flavonoids (at 1 and 10 mg/kg) from the same plant source, providing a direct intra-class comparison [1]. Dihydroobovatin was effective at a 10-fold lower dose than these comparator flavonoids (0.1-1.0 mg/kg vs. 1-10 mg/kg), indicating superior potency in this model [1].
| Evidence Dimension | In vivo anti-inflammatory/antinociceptive efficacy and potency |
|---|---|
| Target Compound Data | Increased nociceptive threshold and reduced synovial cell count at 1.0 mg/kg (significant effect observed at 0.1 and 1.0 mg/kg) |
| Comparator Or Baseline | Three structurally-defined flavonoids from Tephrosia toxicaria Pers. (tested at 1 and 10 mg/kg). Zymosan control group. |
| Quantified Difference | Dihydroobovatin was effective at a 10-fold lower dose than the comparator flavonoids (effective dose range of 0.1-1.0 mg/kg vs. 1-10 mg/kg for comparators). |
| Conditions | In vivo; Rat model of zymosan-induced TMJ inflammatory hypernociception; pretreatment 1 hour before zymosan injection; assessed at 4 hours (nociceptive threshold) and 6 hours (synovial cell count). |
Why This Matters
This head-to-head in vivo comparison demonstrates that dihydroobovatin offers a quantifiable 10-fold potency advantage over other flavonoids isolated from the same plant, directly justifying its selection for preclinical anti-inflammatory research.
- [1] do Val, D.R., et al. (2018). The semi-synthetic molecule [4″,5″] dihydro-obovatin isolated from Tephrosia Toxicaria pers reduces zymosan-induced temporomandibular joint inflammatory hypernociception in rats. Medicinal Chemistry Research, 27(3), 1004-1012. DOI: 10.1007/s00044-017-2123-3. View Source
